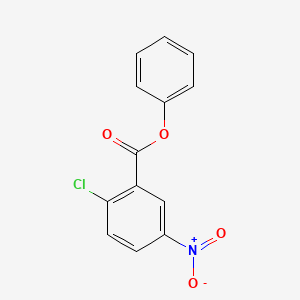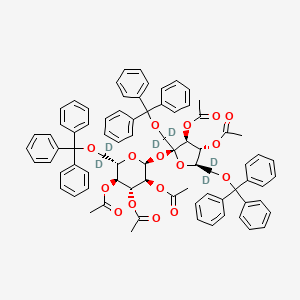
N-benzyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxamide is an organic compound that belongs to the class of dioxolanes. Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a benzyl group, three methyl groups, and a carboxamide group attached to a dioxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxamide typically involves the reaction of benzylamine with 2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of light or heat, nucleophiles in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
Aplicaciones Científicas De Investigación
N-benzyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-benzyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzyl group can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: Similar structure but lacks the benzyl and carboxamide groups.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Contains a dioxane ring instead of a dioxolane ring and has different functional groups.
2,4,5-Trimethyl-1,3-dioxolane: Similar structure but lacks the benzyl and carboxamide groups.
Uniqueness
N-benzyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxamide is unique due to the presence of both the benzyl and carboxamide groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
N-benzyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxamide |
InChI |
InChI=1S/C14H19NO3/c1-10-12(18-14(2,3)17-10)13(16)15-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,16) |
Clave InChI |
LUYIETYSMAAUHK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(O1)(C)C)C(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)


![1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone](/img/structure/B13866773.png)


![Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13866806.png)







